4-[5-(2-bromophenoxy)pentyl]morpholine
Overview
Description
4-[5-(2-bromophenoxy)pentyl]morpholine is an organic compound that features a morpholine ring substituted with a 5-(2-bromophenoxy)pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-bromophenoxy)pentyl]morpholine typically involves the following steps:
Preparation of 2-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Formation of 2-bromophenoxyalkyl halide: The 2-bromophenol is then reacted with an appropriate alkyl halide (e.g., 1,5-dibromopentane) under basic conditions to form 2-bromophenoxyalkyl halide.
Nucleophilic substitution: The 2-bromophenoxyalkyl halide is then reacted with morpholine under nucleophilic substitution conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-bromophenoxy)pentyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the phenoxy ring.
Scientific Research Applications
4-[5-(2-bromophenoxy)pentyl]morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[5-(2-bromophenoxy)pentyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance its binding affinity to certain targets, while the morpholine ring can improve its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
4-[5-(4-bromophenoxy)pentyl]morpholine: This compound has a similar structure but with the bromine atom in the para position.
4-[5-(2-chlorophenoxy)pentyl]morpholine: This compound has a chlorine atom instead of bromine.
4-[5-(2-fluorophenoxy)pentyl]morpholine: This compound has a fluorine atom instead of bromine.
Uniqueness
4-[5-(2-bromophenoxy)pentyl]morpholine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. The presence of the morpholine ring also imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[5-(2-bromophenoxy)pentyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c16-14-6-2-3-7-15(14)19-11-5-1-4-8-17-9-12-18-13-10-17/h2-3,6-7H,1,4-5,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDHEMNJACQOSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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